(E)-N'-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a thiazole ring, a nicotinohydrazide moiety, and an allyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide typically involves the condensation of 3-allyl-4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde with nicotinohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(E)-N’-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N’-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Nicotinohydrazide derivatives: Compounds with similar nicotinohydrazide moieties.
Thiazole derivatives: Compounds containing thiazole rings with various substitutions.
Allyl-substituted compounds: Molecules with allyl groups attached to different functional groups.
Uniqueness
(E)-N’-((3-allyl-4-chloro-2-oxo-2,3-dihydrothiazol-5-yl)methylene)nicotinohydrazide is unique due to its specific combination of structural features, including the thiazole ring, nicotinohydrazide moiety, and allyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[(E)-(4-chloro-2-oxo-3-prop-2-enyl-1,3-thiazol-5-yl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4O2S/c1-2-6-18-11(14)10(21-13(18)20)8-16-17-12(19)9-4-3-5-15-7-9/h2-5,7-8H,1,6H2,(H,17,19)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTHSMJCMYCIMZ-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=O)C=NNC(=O)C2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=C(SC1=O)/C=N/NC(=O)C2=CN=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.